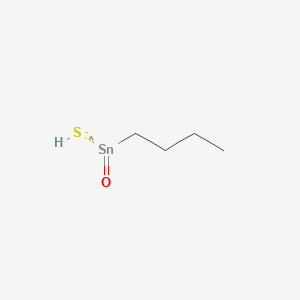
Stannane, butylmercaptooxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, butylmercaptooxo- is an organotin compound with the molecular formula C4H10OSSn and a molecular weight of 224.9 g/mol . It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
C4H9SH+SnO2→C4H10OSSn
The reaction is usually catalyzed by a suitable acid or base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of stannane, butylmercaptooxo- involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process includes steps such as purification, distillation, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form tin hydrides or other reduced organotin species.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tin hydrides and other reduced organotin compounds.
Substitution: Various alkyl or aryl substituted stannanes.
Wissenschaftliche Forschungsanwendungen
Stannane, butylmercaptooxo- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of stannane, butylmercaptooxo- involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions and other biomolecules, influencing their activity and function. It can also undergo redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tributyltin chloride: Another organotin compound with similar applications but higher toxicity.
Trimethyltin chloride: Known for its use in organic synthesis but has different reactivity and toxicity profiles.
Tetraalkynylstannanes: Used in Stille coupling reactions but differ in their chemical structure and reactivity.
Uniqueness: Stannane, butylmercaptooxo- is unique due to its specific combination of butyl and mercapto groups, which confer distinct chemical properties and reactivity. Its relatively lower toxicity compared to other organotin compounds makes it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
26410-42-4 |
|---|---|
Molekularformel |
C4H10OSSn- |
Molekulargewicht |
224.90 g/mol |
InChI |
InChI=1S/C4H9.O.H2S.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;;1H2;/p-1 |
InChI-Schlüssel |
ITCMHBYYABJZIN-UHFFFAOYSA-M |
SMILES |
CCCC[Sn]=O.[SH-] |
Kanonische SMILES |
CCCC[Sn]=O.[SH-] |
Key on ui other cas no. |
26410-42-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















